4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate
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Overview
Description
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate is a deuterated compound with the molecular formula C22D8H9Cl2NO3 and a molecular weight of 422.331 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate typically involves the reaction of 4-chlorobenzoic acid with 4-chlorobenzylamine in the presence of deuterated reagents. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Mechanism of Action
The mechanism of action of 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate involves its interaction with specific molecular targets and pathwaysThis property makes it valuable in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Chlorobenzylamino)ethyl)phenyl 4-Chlorobenzoate: Similar structure but without deuterium atoms.
4-(2-(4-Bromobenzylamino)ethyl)phenyl 4-Bromobenzoate: Similar structure with bromine atoms instead of chlorine.
4-(2-(4-Methylbenzylamino)ethyl)phenyl 4-Methylbenzoate: Similar structure with methyl groups instead of chlorine.
Uniqueness
The presence of deuterium atoms in 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in analytical techniques and research applications, offering enhanced stability and traceability .
Properties
Molecular Formula |
C22H17Cl2NO3 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenyl] 4-chloro-2,3,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C22H17Cl2NO3/c23-18-7-3-16(4-8-18)21(26)25-14-13-15-1-11-20(12-2-15)28-22(27)17-5-9-19(24)10-6-17/h1-12H,13-14H2,(H,25,26)/i3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
IFDVUUIJCJJBGN-UWAUJQNOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=C(C(=C(C(=C3[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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